Annamycin
Description
Evolution of Anthracycline Chemotherapeutics and the Rationale for Next-Generation Analogues
Anthracyclines, such as doxorubicin (B1662922) and daunorubicin, exert their cytotoxic effects through several mechanisms, including DNA intercalation, inhibition of topoisomerase II, and the generation of reactive oxygen species. smolecule.comresearchgate.netdrugbank.comnih.govaacrjournals.org While effective, their use is constrained by a lifetime maximum dose due to the risk of irreversible cardiac damage. moleculin.com Additionally, cancer cells can develop resistance to anthracyclines, often mediated by efflux pumps like P-glycoprotein (P-gp), which reduce intracellular drug accumulation. smolecule.comresearchgate.netresearchgate.net
The rationale for developing next-generation anthracycline analogues stems from the need for agents that retain potent anti-tumor activity while exhibiting reduced cardiotoxicity and the ability to circumvent MDR mechanisms. moleculin.comsmolecule.comprnewswire.comashpublications.org Annamycin was designed with these goals in mind. moleculin.comsmolecule.comprnewswire.com
Historical Context of this compound Development and Preclinical Foundations
This compound is a lipophilic anthracycline antibiotic structurally related to doxorubicin. smolecule.comncats.iomoleculin.com Its development was driven by the observation that modifying the sugar moiety of anthracyclines could potentially overcome P-gp mediated drug resistance. researchgate.net Preclinical studies have demonstrated this compound's ability to bypass typical multidrug resistance mechanisms in vitro and in vivo. smolecule.comashpublications.orgncats.iomoleculin.comnih.gov
Preclinical data also highlighted a significantly reduced cardiotoxicity profile for this compound compared to doxorubicin. moleculin.comsmolecule.comashpublications.orgmoleculin.comnih.govaacrjournals.org Studies in mice and beagle dogs showed that liposome-incorporated this compound (L-Annamycin) was remarkably less cardiotoxic than doxorubicin. nih.gov In chronic mouse studies, L-Annamycin resulted in markedly lower cumulative toxicity compared to doxorubicin. nih.gov Furthermore, in vitro studies using human cardiomyocytes indicated that this compound did not significantly affect their viability or function at concentrations up to 1,500 nM. aacrjournals.orgmoleculin.commoleculin.com this compound has also shown high uptake and retention in lung tissue in animal models, significantly greater than that observed with doxorubicin, which correlated with anti-tumor activity in lung-localized cancer models. clinicaltrialsarena.commoleculin.comtargetedonc.comprnewswire.com
Current Research Landscape and Clinical Development Status of this compound
This compound is currently in clinical development, primarily for the treatment of relapsed or refractory acute myeloid leukemia (AML) and soft tissue sarcoma (STS) lung metastases. moleculin.comprnewswire.combiospace.commoleculin.com The liposomal formulation (L-Annamycin) is being evaluated in clinical trials. ashpublications.orgbritishjournalofcancerresearch.comtargetedonc.comclinicaltrials.eucancer.govnih.gov
A pivotal adaptive design Phase 3 trial, the MIRACLE (Moleculin R/R AML AnnAraC Clinical Evaluation) trial (MB-108), is evaluating L-Annamycin in combination with cytarabine (B982) (AnnAraC) for relapsed or refractory AML. moleculin.comprnewswire.commoleculin.combiospace.commoleculin.comprnewswire.com This trial is global, with sites in the US, Europe, and the Middle East. moleculin.comtradingview.com Preliminary data from the Phase 1B/2 study (MB-106) of AnnAraC in AML showed promising results, including a composite complete remission (CR/CRi) rate of 60% in subjects who were relapsed from or refractory to Venetoclax (B612062) regimens. prnewswire.commoleculin.commoleculin.comprnewswire.commoleculin.com This rate was reported to be more than four times greater than published historical rates for this patient population. prnewswire.commoleculin.comprnewswire.commoleculin.com
For STS lung metastases, this compound is being investigated in a Phase 1B/2 study (MB-107). moleculin.com Preclinical data supporting this indication demonstrated significant anti-tumor activity and extended survival in sarcoma lung metastasis models, with this compound showing significantly higher uptake in the lungs compared to doxorubicin. clinicaltrialsarena.comtargetedonc.comprnewswire.comtargetedonc.com
This compound has received regulatory designations, including Fast Track Status and Orphan Drug Designation from the US FDA for both relapsed or refractory AML and STS lung metastases. moleculin.comprnewswire.commoleculin.comclinicaltrialsarena.commoleculin.commoleculin.comtargetedonc.comprnewswire.comtradingview.com It has also received Orphan Drug Designation from the European Medicines Agency (EMA) for relapsed or refractory AML. prnewswire.commoleculin.comprnewswire.comstocktitan.netcancernetwork.com
Preliminary clinical data from various trials have continued to support the lack of cardiotoxicity observed in preclinical studies. moleculin.comsmolecule.comashpublications.orgresearchgate.netaacrjournals.orgmoleculin.combritishjournalofcancerresearch.comhealthtree.org
Significance of this compound in Addressing Unmet Needs in Cancer Therapy
This compound holds significance in addressing unmet needs in cancer therapy, particularly for patients with relapsed or refractory AML and STS lung metastases, where treatment options are limited and outcomes are often poor. prnewswire.commoleculin.commoleculin.commoleculin.comtargetedonc.com
The ability of this compound to potentially overcome multidrug resistance, including resistance to agents like cytarabine and Venetoclax, is crucial for patients who have failed prior therapies. moleculin.comsmolecule.comprnewswire.commoleculin.commoleculin.comstocktitan.netstocktitan.net The preclinical data showing synergistic activity with various FDA-approved anticancer agents suggests potential for use in combination therapies, which are increasingly common in cancer treatment regimens. biospace.comstocktitan.netpharmacytimes.com
Furthermore, the demonstrated lack of cardiotoxicity in preclinical and preliminary clinical studies is a key advantage. moleculin.comsmolecule.comashpublications.orgresearchgate.netmoleculin.comnih.govaacrjournals.orgmoleculin.combritishjournalofcancerresearch.comhealthtree.org This characteristic could allow for its use in patients who have reached the cumulative dose limits of conventional cardiotoxic anthracyclines or in treatment regimens that might otherwise be too cardiotoxic. moleculin.combritishjournalofcancerresearch.com The potential for reduced cardiotoxicity also makes it a viable candidate for aggressive treatment regimens and potentially in patient populations with pre-existing cardiac conditions. pharmacytimes.com
The targeted accumulation of this compound in the lungs observed in preclinical models is particularly relevant for treating lung metastases, a common and often fatal complication of various cancers, including sarcomas. clinicaltrialsarena.commoleculin.comtargetedonc.comprnewswire.commoleculin.com
The ongoing Phase 3 MIRACLE trial is a critical step in determining if this compound can transform the standard of care for second-line AML. moleculin.commoleculin.comprnewswire.com The preliminary clinical data suggesting superior efficacy compared to currently available treatments in this setting highlights its potential impact. moleculin.comprnewswire.com
Preliminary Clinical Data Highlights (MB-106 Trial in R/R AML)
| Patient Group (Prior Lines of Therapy) | Number of Subjects (n) | Composite Complete Remission Rate (CR/CRi) | Median Overall Survival (Months) |
| 2nd Line | 10 | 60% | 11.6 |
| All Subjects (0-6 prior lines) | 22 | 41% | 9.1 |
| Relapsed/Refractory to Venetoclax | 5 | 60% | Not specified |
Note: These data are preliminary and subject to change until a Clinical Study Report is published. moleculin.com
Preclinical Efficacy Data (Sarcoma Lung Metastasis Model)
| Treatment | Median Survival (Days) | Survival Ratio (vs. Saline) | P-value |
| This compound | 87.5 | 4.17 | <.0001 |
| Saline | 21 | 1 | - |
Note: Data from a sarcoma lung metastasis model. targetedonc.comtargetedonc.com
In Vitro Cytotoxicity Comparison (this compound vs. Doxorubicin in AML Cell Lines)
| Cell Line | This compound IC50 (nM) | Doxorubicin IC50 (nM) |
| MOLM-13 | ~1-100 | Higher |
| THP1 | ~1-100 | Higher |
| MV4;11 | ~1-100 | Higher |
Note: this compound showed IC50 values ranging from 1 to 100 nM in tested AML cell lines and significantly higher uptake than doxorubicin. moleculin.com
These findings underscore this compound's potential as a valuable addition to the oncology armamentarium, particularly for patients who have exhausted standard treatment options or are unable to tolerate conventional anthracyclines.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(7S,9S)-7-[(2R,3R,4R,5R,6S)-4,5-dihydroxy-3-iodo-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-8,10-dihydro-7H-tetracene-5,12-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25IO11/c1-9-19(30)24(35)18(27)25(37-9)38-13-7-26(36,14(29)8-28)6-12-15(13)23(34)17-16(22(12)33)20(31)10-4-2-3-5-11(10)21(17)32/h2-5,9,13,18-19,24-25,28,30,33-36H,6-8H2,1H3/t9-,13-,18+,19-,24-,25-,26-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIDNKDMVSINJCG-GKXONYSUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=CC=CC=C5C4=O)O)(C(=O)CO)O)I)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=CC=CC=C5C4=O)O)(C(=O)CO)O)I)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25IO11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901027238 | |
| Record name | Annamycin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901027238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
640.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92689-49-1 | |
| Record name | Annamycin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=92689-49-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Annamycin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092689491 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Annamycin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06420 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Annamycin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901027238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1S,3S)-3-Glycoloyl-3,5,12-trihydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydro-1-tetracenyl 2,6-dideoxy-2-iodo-α-L-mannopyranoside | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | ANNAMYCIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SNU299M83Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanisms of Action and Cellular Biology of Annamycin
Topoisomerase II Inhibition and DNA Interaction
Topoisomerase II is a critical enzyme involved in managing DNA topology during essential cellular processes such as replication, transcription, and recombination. drugbank.comptfarm.pl It functions by creating transient double-strand breaks in DNA, allowing a second DNA strand to pass through, and then religating the break. drugbank.comaacrjournals.org Annamycin, like other anthracyclines, interferes with this process. pharmacompass.comncats.iodrugbank.comnih.gov
This compound as a Potent Topoisomerase IIα Poison
This compound acts as a potent topoisomerase II poison, particularly targeting the alpha isoform (Topoisomerase IIα). aacrjournals.orgpharmaceutical-technology.comiiarjournals.orgbritishjournalofcancerresearch.com Topoisomerase II poisons stabilize the transient complex formed between the enzyme and cleaved DNA, preventing the religation step. pharmacompass.comncats.iodrugbank.comnih.govptfarm.plaacrjournals.org This leads to an accumulation of stalled cleavage complexes, which are cytotoxic. ptfarm.plaacrjournals.org Research has shown that this compound exhibits a greater ability to trap topoisomerase II cleavage complexes compared to doxorubicin (B1662922) and some other anthracycline analogues. aacrjournals.orgaacrjournals.org Studies in leukemic CEM cells with wild-type topoisomerase II demonstrated that this compound induced substantial levels of DNA-protein cross-links mediated by topoisomerase II. aacrjournals.orgaacrjournals.org
Intercalation with DNA and Induction of Strand Breaks
A fundamental aspect of this compound's interaction with DNA is intercalation. pharmacompass.comncats.iodrugbank.comnih.gov this compound inserts itself between the base pairs of the DNA double helix, causing distortion of the DNA structure. aacrjournals.orgaacrjournals.org This intercalation is considered essential for its ability to trap topoisomerase II intermediates. aacrjournals.orgaacrjournals.org The stabilization of the DNA-topoisomerase II cleavage complex by this compound leads to the accumulation of DNA strand breaks, particularly double-strand breaks, which are highly cytotoxic DNA lesions. pharmacompass.comncats.iodrugbank.comnih.goviiarjournals.org
Stabilization of DNA-Topoisomerase II Cleavage Complexes
This compound is known to stabilize the covalent complex formed between topoisomerase II and the cleaved DNA strands. pharmacompass.comncats.iodrugbank.comnih.govaacrjournals.orgaacrjournals.org This stabilization prevents the enzyme from religating the DNA breaks, effectively converting topoisomerase II into a cellular poison. ptfarm.plaacrjournals.org The enhanced ability of this compound to trap these cleavage complexes, compared to doxorubicin, has been observed in various cell lines. aacrjournals.orgaacrjournals.org For instance, in HeLa cells, this compound demonstrated a strong effect in blocking topoisomerase II in complexes with DNA. iiarjournals.org
Differential Inhibition of Topoisomerase II Isoforms (e.g., Topoisomerase IIβ)
While Topoisomerase IIα is a primary target, studies also indicate that this compound can inhibit Topoisomerase IIβ. pharmaceutical-technology.commoleculin.comprnewswire.com Research comparing this compound and doxorubicin has shown that this compound can be a more potent inhibitor of both topoisomerase II-alpha and II-beta. moleculin.comprnewswire.com The differential inhibition of these isoforms may contribute to this compound's distinct biological activity and potentially its reduced cardiotoxicity compared to doxorubicin. britishjournalofcancerresearch.commoleculin.comprnewswire.com
Here is a table summarizing some comparative data on Topoisomerase II inhibition:
| Compound | Target | Effect on Cleavage Complexes (CEM cells) | Effect on Cleavage Complexes (CEM/VM-1 cells) | Potency vs. Doxorubicin (Topo IIα/β) |
| This compound | Topoisomerase IIα, β | Substantial DNA-protein cross-links aacrjournals.orgaacrjournals.org | Marginal DNA-protein cross-links aacrjournals.orgaacrjournals.org | More potent moleculin.comprnewswire.com |
| Doxorubicin | Topoisomerase IIα, β | Marginal DNA-protein cross-links aacrjournals.orgaacrjournals.org | Marginal DNA-protein cross-links aacrjournals.orgaacrjournals.org | Less potent moleculin.comprnewswire.com |
Mechanisms of Apoptosis Induction
The DNA damage induced by this compound, primarily through the stabilization of topoisomerase II cleavage complexes and the resulting strand breaks, is a major trigger for the induction of apoptosis. iiarjournals.orgresearchgate.net
DNA Damage and Subsequent Apoptotic Pathways
The accumulation of DNA double-strand breaks is a potent signal for the initiation of the apoptotic cascade. iiarjournals.orgspandidos-publications.com Cells have intricate DNA damage response pathways that can lead to programmed cell death if the damage is irreparable. spandidos-publications.com this compound's ability to induce significant DNA damage contributes to its pro-apoptotic effects. grantome.comiiarjournals.org Studies have shown that this compound can induce apoptosis in various cancer cell lines, including those resistant to doxorubicin. grantome.comiiarjournals.orgresearchgate.net Apoptosis induced by this compound can be characterized by typical morphological changes such as chromatin condensation and the formation of apoptotic bodies. iiarjournals.orgresearchgate.net Furthermore, this compound-induced apoptosis has been shown to involve the cleavage of poly (ADP-ribose) polymerase (PARP), a marker of caspase activation, suggesting a caspase-mediated apoptotic pathway in some cell types. iiarjournals.orgresearchgate.net
Here is a table summarizing some findings on apoptosis induction:
| Compound | Cell Line(s) | Apoptosis Induction | PARP Cleavage | Morphological Changes |
| This compound | HeLa, KB-V1 iiarjournals.orgresearchgate.net | Evident iiarjournals.orgresearchgate.net | Observed iiarjournals.orgresearchgate.net | Yes (chromatin condensation, apoptotic bodies) iiarjournals.orgresearchgate.net |
| Doxorubicin | HeLa, KB-V1 iiarjournals.orgresearchgate.net | Weaker inducer iiarjournals.orgresearchgate.net | Observed (to a lesser extent than this compound) iiarjournals.orgresearchgate.net | Less evident iiarjournals.orgresearchgate.net |
Comparison of Apoptotic Effects with Doxorubicin and Other Anthracyclines
Studies have compared the ability of this compound and other anthracyclines, such as doxorubicin and idarubicin (B193468), to induce apoptosis. This compound has demonstrated significant induction of apoptosis in resistant cell lines where doxorubicin was ineffective grantome.com. In leukemic CEM cells with wild-type topo II, this compound induced substantial levels of topo II-mediated DNA-protein cross-links, whereas doxorubicin-induced cross-links were marginal aacrjournals.orgnih.gov. This enhanced topo II targeting by this compound was accompanied by a profound induction of apoptotic DNA fragmentation in these cells aacrjournals.orgnih.gov. This compound-induced apoptosis is caspase-mediated aacrjournals.org. While doxorubicin requires higher concentrations for apoptosis induction, some lipophilic analogues like WP744 were as proapoptotic as this compound under certain conditions aacrjournals.org. In human cervix carcinoma cells (HeLa and KB-V1), this compound was found to be a stronger topo II poison compared to doxorubicin iiarjournals.orgresearchgate.net. Apoptosis, observed through cell morphology or phosphatidylserine (B164497) translocation, was evident in both cell types exposed to this compound, independent of concentration, while doxorubicin appeared to be a weaker apoptotic inducer iiarjournals.orgresearchgate.net.
Cellular Accumulation and Retention
This compound exhibits distinct cellular accumulation and retention characteristics compared to other anthracyclines, particularly in multidrug-resistant cell lines grantome.comnih.gov.
Intracellular Distribution and Compartmentalization
The intracellular distribution of this compound differs from that of doxorubicin smolecule.comnih.gov. Confocal microscopy studies have shown that this compound localizes mostly in perinuclear structures in both sensitive and resistant cells nih.gov. In contrast, doxorubicin's distribution was primarily nuclear in sensitive cells but nuclear and in the cell membrane in resistant cells nih.gov. Another study using fluorescence microscopy also revealed a significantly different subcellular distribution of this compound compared to doxorubicin, with this compound accumulating to a high degree in the cytosol in addition to nuclear localization, while doxorubicin localized predominantly in the nucleus moleculin.com.
Comparative Analysis of Cellular Uptake with Other Anthracyclines
This compound's cellular accumulation is generally unaffected in multidrug-resistant cell lines, indicating its potential effectiveness in resistant cancers smolecule.com. In resistant cells, this compound accumulation and retention were found to be 20-30 fold higher compared to doxorubicin grantome.com. Studies comparing this compound, idarubicin, and doxorubicin in p-gp-negative (HL-60S) and p-gp-positive (HL-60/DOX) human leukemia cell lines showed that this compound uptake was not affected by the presence of verapamil, a p-gp inhibitor, unlike doxorubicin and idarubicin nih.govresearchgate.net. Doxorubicin uptake was lower in resistant cells and increased significantly with verapamil, while idarubicin uptake increased moderately nih.gov. This compound cellular accumulation was also 3- to 5-fold higher than that of doxorubicin in both sensitive and resistant breast carcinoma and small-cell lung cancer cell lines nih.gov. No significant changes in this compound efflux were observed between sensitive and resistant cells, whereas doxorubicin efflux was higher in resistant cells nih.gov. Based on fluorescence intensity, the uptake of this compound was significantly higher than that of doxorubicin in all tested cell lines moleculin.com.
Here is a comparative data table based on the search results:
| Anthracycline | Cell Line Type | P-gp Expression | Effect of Verapamil on Uptake | Relative Cellular Accumulation (vs. Dox in Resistant Cells) | Intracellular Localization in Resistant Cells | Resistance Index (RI) vs. Dox/Idarubicin |
| This compound | Leukemia (HL-60S/HL-60/DOX) | Negative/Positive | Not affected nih.gov | 20-30 fold higher grantome.com | Perinuclear structures nih.gov, Cytosol and Nucleus moleculin.com | Lower (2.6 vs 40/117.5) nih.govresearchgate.net |
| Doxorubicin | Leukemia (HL-60S/HL-60/DOX) | Negative/Positive | Increased nih.gov | 1x (baseline in resistant cells) grantome.com | Nuclear and cell membrane nih.gov, Predominantly nuclear moleculin.com | Higher (117.5 vs 2.6) nih.govresearchgate.net |
| Idarubicin | Leukemia (HL-60S/HL-60/DOX) | Negative/Positive | Increased nih.gov | - | - | Higher (40 vs 2.6) nih.govresearchgate.net |
Signal Transduction Pathways and Cell Cycle Regulation
While the search results directly linking this compound to specific signal transduction pathways and detailed cell cycle regulation effects are limited within the provided snippets, anthracyclines in general are known to influence these processes. Signal transduction pathways regulate a wide range of cellular activities, including cell division and apoptosis openstax.orglibretexts.org. The AKT signal transduction pathway, for instance, plays a role in cellular survival and the inhibition of apoptosis, as well as cell differentiation and cell cycle bio-techne.com. Anthracyclines, by inducing DNA damage and inhibiting topo II, can trigger signaling cascades that ultimately lead to cell cycle arrest and apoptosis smolecule.comnih.govlibretexts.org. The enhanced topo II targeting and profound induction of apoptosis observed with this compound suggest its involvement in signal transduction pathways that regulate these processes aacrjournals.orgnih.gov. Further in-depth studies are needed to fully elucidate the specific signal transduction pathways and cell cycle checkpoints directly modulated by this compound.
Interactions with Cell Membranes
This compound is characterized by a high affinity for lipid membranes, a feature attributed to its lipophilic nature and distinct structural modifications compared to doxorubicin grantome.commedchemexpress.com. This high affinity for cell membranes is hypothesized to contribute to its different interactions with cellular targets, including its ability to bypass P-glycoprotein-mediated efflux grantome.commedchemexpress.comnih.gov. The lipophilicity of this compound also makes it suitable for liposomal formulations, which can influence its distribution and interaction with cell membranes grantome.comclinicaltrials.govresearchgate.net. Confocal microscopy studies have indicated that this compound localizes significantly in perinuclear structures, which are membrane-bound organelles, further supporting its interaction with cellular membranes nih.gov.
Pharmacological Characteristics and Drug Delivery Systems of Annamycin
Pharmacokinetics of Liposomal Annamycin (L-Annamycin)
The encapsulation of this compound within liposomes significantly alters its pharmacokinetic properties compared to the free drug, influencing how it is absorbed, distributed, metabolized, and excreted by the body.
Absorption, Distribution, Metabolism, and Excretion Profile
Detailed information regarding the complete absorption, metabolism, and excretion (ADME) profile of L-Annamycin is not extensively detailed in publicly available literature. However, its distribution has been a key area of study.
Plasma Concentration-Time Profiles
Pharmacokinetic studies in humans have demonstrated that L-Annamycin exhibits a biexponential plasma concentration-versus-time profile following intravenous infusion. nih.gov This pattern is typical for many intravenously administered drugs and can be described by a two-compartment model, suggesting an initial rapid distribution phase followed by a slower elimination phase.
In clinical trials, blood samples for pharmacokinetic analysis are typically collected at multiple time points to characterize this profile accurately, including pre-dose, and at various intervals up to 24 hours after the start of the infusion. britishjournalofcancerresearch.comclinicaltrials.gov
Half-life and Clearance Parameters
The liposomal formulation of this compound is designed to prolong its circulation time in the bloodstream. Studies have confirmed that incorporating this compound into liposomes extends its terminal serum half-life. nih.gov Phase I clinical studies have also indicated that L-Annamycin has relatively constant plasma clearance values across different dose levels, with a linear relationship observed between the administered dose and the maximum plasma concentration achieved. nih.gov
Organ Distribution and Tumor Uptake
A defining characteristic of L-Annamycin is its distinct pattern of distribution to various organs and its significant uptake in tumor tissues.
Preclinical studies have consistently shown that L-Annamycin accumulates at high levels in the lungs and in tumors. moleculin.comaacrjournals.orgresearchgate.net When compared to the conventional anthracycline doxorubicin (B1662922), L-Annamycin demonstrates a dramatically higher concentration in lung tissue. In animal models, this compound levels in the lungs have been observed to be up to 30-fold higher than those of doxorubicin. moleculin.comprnewswire.com In rat models, the maximum concentration (Cmax) of this compound in the lungs was 30-fold higher than that of doxorubicin. aacrjournals.org
This preferential uptake is not limited to the lungs. Studies in mice with B16 melanoma tumors revealed that the area under the curve (AUC), a measure of total drug exposure over time, for L-Annamycin was significantly higher in various tissues compared to doxorubicin. nih.govelsevierpure.com
| Organ/Tissue | L-Annamycin AUC vs. Doxorubicin AUC nih.govelsevierpure.com |
| B16 Tumors | 10-fold higher |
| Spleen | 9-fold higher |
| Lung | 6-fold higher |
| Plasma | 3-fold higher |
| Brain | 3-fold higher |
| Liver | 2-fold higher |
| Kidney | 2-fold higher |
This targeted accumulation is critical for effectively treating tumors localized in these organs, such as soft tissue sarcoma (STS) lung metastases. moleculin.commoleculin.com The high uptake is associated with faster penetration and more prolonged retention of this compound in tumor tissue compared to doxorubicin. nih.gov
The blood-brain barrier (BBB) is a significant obstacle for many chemotherapeutic agents. Research indicates that L-Annamycin has a greater ability to penetrate the brain compared to doxorubicin. In a study comparing L-Annamycin to doxorubicin, the organ AUC for L-Annamycin was found to be threefold higher in the brain. nih.govelsevierpure.com However, when compared to free this compound, the liposomal formulation resulted in a twofold lower AUC in the brain, suggesting that while the liposome (B1194612) aids in circulation and tumor targeting, the free form of the drug may cross the BBB more readily. nih.gov
Reduced Heart Levels Compared to Doxorubicin
This compound, a novel anthracycline antibiotic, has demonstrated a significantly improved cardiac safety profile compared to the conventional anthracycline, doxorubicin. nih.govquiverquant.comashpublications.org Preclinical and clinical data consistently indicate that this compound exhibits reduced or no cardiotoxicity, a major dose-limiting side effect associated with doxorubicin. nih.govquiverquant.comashpublications.orgaacrjournals.org
In preclinical in vivo experiments, this compound displayed suppressed or nonexistent cardiotoxic properties. aacrjournals.org Chronic exposure studies in mice revealed that liposomal this compound (L-Annamycin) was remarkably less cardiotoxic than doxorubicin. nih.govmoleculin.com Histopathological evaluation of heart tissue from mice treated with L-Annamycin showed no evidence of cardiotoxicity, whereas mice treated with doxorubicin exhibited mild cytoplasmic vacuolation of cardiac myocytes. ashpublications.org Furthermore, in rat cardiomyocytes, this compound was found to be 14-fold less cytotoxic than doxorubicin. aacrjournals.org
Clinical trial data has corroborated these preclinical findings. aacrjournals.org In multiple human clinical trials, this compound has shown a lack of cardiotoxicity. moleculin.commoleculin.com No drug-related cardiac events have been observed in patients receiving L-Annamycin, and no clinically significant signs of cardiotoxicity were noted during or after treatment. aacrjournals.orgonclive.commoleculin.com This favorable safety profile has been observed even in patients who have received cumulative doses exceeding the FDA-established lifetime maximum for anthracyclines. quiverquant.com While initial studies in mice showed similar heart area under the curve (AUC) for L-Annamycin, free this compound, and doxorubicin, the culmination of preclinical and clinical evidence points to a significantly lower risk of cardiac damage with this compound. nih.govelsevierpure.comgrantome.com
| Parameter | This compound (L-Annamycin) | Doxorubicin | Reference |
|---|---|---|---|
| Cardiotoxicity in Chronic Mouse Studies | Remarkably less cardiotoxic | Higher cumulative toxicity | nih.govmoleculin.com |
| Cytotoxicity in Rat Cardiomyocytes (IC50) | 1,264 nM | 88 nM | aacrjournals.org |
| Effect on Human Cardiomyocytes | No significant effect on viability, contractility, or electric potential up to 1,500 nM | Dramatic change in heart beating rate, decreased contractility and field potential amplitude | aacrjournals.org |
| Clinical Cardiotoxicity | No drug-related cardiac events observed | Known dose-dependent cardiotoxicity | aacrjournals.orgonclive.commoleculin.com |
Liposomal Formulation (L-Annamycin)
The entrapment of this compound into a liposomal formulation, known as L-Annamycin, significantly alters its pharmacokinetic profile and reduces its toxicity. nih.gov this compound's lipophilic nature makes it highly suitable for formulation within liposomal carriers. nih.govelsevierpure.com This formulation has been developed as a submicron liposome preparation due to this compound's high affinity for lipid membranes and very low solubility in water. nih.gov
Pharmacokinetic studies have shown that liposomal entrapment prolongs the terminal serum half-life of this compound. nih.gov A phase I clinical study of L-Annamycin administered as an intravenous infusion revealed a biexponential plasma concentration-versus-time profile. nih.gov There was a linear relationship between the dose and the maximal plasma concentration, with relatively constant plasma clearance values. nih.gov In rabbits, the incorporation of this compound into liposomes led to a decreased plasma clearance and volume of distribution in female rabbits compared to males. patsnap.com
The liposomal carrier plays a crucial role in reducing the toxicity of this compound. nih.gov In mice, free this compound was approximately twice as toxic as doxorubicin, but the liposomal formulation reduced this compound's toxicity by two-fold. nih.gov Liposomal this compound is less toxic and demonstrates improved antitumor activity compared to the free form of the drug. cancer.gov
| Formulation | Key Pharmacokinetic/Toxicity Finding | Reference |
|---|---|---|
| L-Annamycin | Prolonged terminal serum half-life | nih.gov |
| L-Annamycin | Biexponential plasma concentration-versus-time profile in humans | nih.gov |
| Free this compound vs. L-Annamycin (Mice) | Liposomal formulation reduced toxicity by 2-fold (LD50: 8.8 mg/kg vs. 15.74 mg/kg) | nih.gov |
The liposome carrier is a key determinant of the favorable toxicity profile observed with L-Annamycin. nih.gov Preclinical studies have indicated that the liposomal formulation is non-cardiotoxic. moleculin.com This lack of cardiotoxicity is a significant advantage over traditional anthracyclines like doxorubicin, where cardiotoxicity is a major limiting factor. quiverquant.comashpublications.org
The flexibility in choosing the appropriate liposome carrier provides an opportunity to modulate the pharmacokinetics and organ distribution of this compound for specific therapeutic applications. grantome.com The use of liposomes as a delivery system, combined with this compound's high affinity for lipid membranes, results in significant differences in organ distribution compared to doxorubicin. nih.govelsevierpure.com
Studies in mice have shown that L-Annamycin leads to higher drug concentrations in various organs and tumors compared to doxorubicin. nih.govelsevierpure.com Specifically, the organ area under the curve (AUC) for L-Annamycin was threefold higher in plasma and brain, twofold higher in liver and kidney, sixfold higher in the lungs, ninefold higher in the spleen, and tenfold higher in B16 tumors when compared to doxorubicin. nih.govelsevierpure.com This targeted accumulation is critical for treating localized tumors. quiverquant.com For instance, the preferential distribution to the lungs, with concentrations up to 30-fold higher than doxorubicin, suggests potential for treating lung metastases. moleculin.commarketbeat.comhealthtree.org The increased liver uptake has also been shown to have a direct positive effect on the drug's in vivo activity in orthotopic liver cancer models. moleculin.com
| Organ/Tissue | L-Annamycin AUC vs. Doxorubicin AUC | Reference |
|---|---|---|
| Plasma | 3-fold higher | nih.govelsevierpure.com |
| Brain | 3-fold higher | nih.govelsevierpure.com |
| Liver | 2-fold higher | nih.govelsevierpure.com |
| Kidney | 2-fold higher | nih.govelsevierpure.com |
| Lung | 6-fold higher | nih.govelsevierpure.com |
| Spleen | 9-fold higher | nih.govelsevierpure.com |
| B16 Tumors | 10-fold higher | nih.govelsevierpure.com |
Metabolite Analysis (Annamycinol)
The pharmacokinetic profile of L-Annamycin also involves the analysis of its metabolite, annamycinol. britishjournalofcancerresearch.com In a phase I study of L-Annamycin for the treatment of relapsed or refractory acute myeloid leukemia, the pharmacokinetics of both L-Annamycin and its metabolite, annamycinol, were determined. britishjournalofcancerresearch.com Blood samples for this pharmacokinetic analysis were collected at various time points after the infusion of L-Annamycin to characterize the concentration-time profiles of both the parent drug and its metabolite. britishjournalofcancerresearch.com
Preclinical Efficacy Studies of Annamycin in Cancer Models
Activity in Multidrug-Resistant (MDR) Cancer Cell Lines and Tumor Models
A key feature of Annamycin is its ability to remain effective against cancer cells that have developed resistance to multiple chemotherapeutic agents. This is largely attributed to its capacity to circumvent the P-glycoprotein (P-gp) efflux pump, a major contributor to multidrug resistance.
Circumvention of P-glycoprotein-Mediated Resistance (ABCB1)
P-glycoprotein, encoded by the ABCB1 gene, is a cell membrane protein that actively pumps various foreign substances, including many chemotherapy drugs, out of the cell, thereby reducing their intracellular concentration and cytotoxic effect. ashpublications.orgmoleculin.com this compound has been specifically designed to be a poor substrate for this efflux pump.
Studies have shown that unlike doxorubicin (B1662922) and idarubicin (B193468), this compound's cellular accumulation and retention are not significantly affected by the presence of P-gp. In a comparison using P-gp-negative (HL-60S) and P-gp-positive (HL-60/DOX) human leukemia cell lines, the uptake of doxorubicin and idarubicin was markedly lower in the resistant cells and could be partially restored by a P-gp inhibitor, verapamil. In contrast, this compound's uptake was not affected by the presence of verapamil, indicating it is not a substrate for P-gp. prnewswire.com
Furthermore, the retention of this compound within the resistant cells was unchanged, while doxorubicin and idarubicin were actively effluxed. prnewswire.com This ability to bypass P-gp-mediated resistance is a critical advantage for this compound, suggesting its potential efficacy in tumors that have developed resistance to other anthracyclines and chemotherapy agents. prnewswire.com
Efficacy against Cytarabine-Resistant and Venetoclax-Resistant Cell Lines
Preclinical data have demonstrated this compound's significant activity against acute myeloid leukemia (AML) cell lines that are resistant to standard-of-care agents such as cytarabine (B982) (Ara-C) and venetoclax (B612062). moleculin.compatsnap.commarketbeat.com In in vitro studies, this compound effectively targeted and reduced the viability of both cytarabine-resistant and venetoclax-resistant AML cell lines. moleculin.com
This compound has also shown synergistic effects when used in combination with cytarabine and venetoclax in both parental (treatment-naive) and resistant AML cell lines. prnewswire.commoleculin.com This suggests that this compound could be a valuable therapeutic option for patients with relapsed or refractory AML who have failed previous treatments with these agents. moleculin.com
Comparison of Activity with Doxorubicin in MDR Models
Direct comparisons between this compound and doxorubicin in multidrug-resistant models have consistently highlighted this compound's superior ability to overcome resistance. A key metric in these comparisons is the resistance index (RI), which is the ratio of the drug concentration required to inhibit cell growth by 50% (ID50) in resistant cells versus sensitive cells.
In the HL-60 leukemia cell line model, this compound exhibited a significantly lower resistance index (RI = 2.6) compared to both idarubicin (RI = 40) and doxorubicin (RI = 117.5). prnewswire.com This indicates that a much smaller increase in concentration is needed for this compound to be effective in resistant cells compared to the other two drugs.
| Compound | Resistance Index (RI) in HL-60/DOX cells |
|---|---|
| This compound | 2.6 |
| Idarubicin | 40 |
| Doxorubicin | 117.5 |
Furthermore, studies in breast carcinoma (MCF-7/VP) and small-cell lung cancer (UMCC-1/VP) cell lines that overexpress the multidrug resistance-associated protein (MRP), another efflux pump, also demonstrated this compound's ability to circumvent resistance. The resistance indexes for this compound were 1.1 and 1.4, respectively, compared to 6.9 and 11.6 for doxorubicin in the same cell lines. This compound's cellular accumulation was 3- to 5-fold higher than that of doxorubicin in both sensitive and resistant cells.
Efficacy in Hematological Malignancies
This compound has been extensively studied in preclinical models of hematological cancers, with a primary focus on acute myeloid leukemia.
Acute Myeloid Leukemia (AML) Models
In various in vitro and in vivo AML models, this compound has demonstrated potent anti-leukemic activity. It has shown high potency against established human AML cell lines, with IC50 values in the low nanomolar range.
In vivo studies using both human and murine AML models have confirmed this compound's anti-tumor efficacy. In a human OCI-AML3 model in immunosuppressed mice, a liposomal formulation of this compound significantly delayed AML progression. Similarly, in a murine AML-Turq2 model, a significant, dose-dependent reduction in peripheral blood AML blasts was observed, which strongly correlated with a prolongation of survival.
Preclinical studies have also highlighted the synergistic potential of this compound in combination with cytarabine (AnnAraC) in AML models. moleculin.compatsnap.com This combination has been shown to be effective in reducing the viability of AML cells, including those resistant to cytarabine and venetoclax. moleculin.com
Acute Lymphoblastic Leukemia (ALL) Models
There is currently no publicly available preclinical data specifically evaluating the efficacy of this compound in acute lymphoblastic leukemia (ALL) models. The primary focus of published preclinical research has been on AML and various solid tumors.
Synergistic Potential with Approved Anticancer Agents in Leukemias (e.g., Cytarabine, Azacitidine)
Preclinical studies have consistently shown that this compound exhibits synergistic effects when combined with standard-of-care agents for leukemia, such as Cytarabine and Azacitidine. This suggests that this compound could enhance the efficacy of current treatment regimens.
The combination of this compound with Azacitidine has also been investigated. In vitro results in MOLM-13, a human AML cell line, showed that the combination led to increased apoptosis and decreased proliferation when compared to either drug used as a monotherapy. quiverquant.com Quantitative analysis of these studies demonstrated combination index (CI) values of less than 1, indicating a synergistic relationship. quiverquant.com
| Combination Agent | Cancer Model | Key Findings | Reference |
|---|---|---|---|
| Cytarabine | In vivo AML models | 68% increase in median overall survival vs. This compound alone; 241% increase vs. Cytarabine alone. | globenewswire.comnih.gov |
| Cytarabine | In vitro AML cell lines (parental and resistant) | Synergistic reduction in cell viability. | pharmacytimes.com |
| Azacitidine | In vitro MOLM-13 (human AML cell line) | Increased apoptosis and decreased proliferation; Combination Index (CI) < 1. | quiverquant.com |
Efficacy in Solid Tumors
This compound has shown promising efficacy in various preclinical models of solid tumors, suggesting its potential for broader applications beyond hematological malignancies.
In preclinical models of soft tissue sarcoma (STS), this compound has demonstrated significant antitumor activity, particularly in lung metastases. moleculin.com Animal models have shown that this compound can accumulate in the lungs at levels up to 30-fold higher than doxorubicin, a standard-of-care anthracycline. prnewswire.comprnewswire.com This increased lung concentration is believed to contribute to its efficacy in treating lung-localized tumors. moleculin.com In orthotopic and experimental lung metastatic models of sarcoma, treatment with this compound resulted in a statistically significant inhibition of tumor growth and an extension of survival. pharmacytimes.commoleculin.com
Preclinical studies have highlighted the potential of this compound in treating pancreatic cancer. In vitro studies on human pancreatic ductal adenocarcinoma (PDAC) cell lines, MDA-PATC50 and MDA-PATC53, showed that this compound was highly cytotoxic. moleculin.com The average IC50 values for this compound were 25.1 nM and 41.9 nM in MDA-PATC50 and MDA-PATC53 cells, respectively, after 72 hours of exposure. moleculin.com
In vivo studies have further supported these findings. A biodistribution study revealed rapid absorption of liposomal this compound (L-ANN) in the pancreas, with a maximum concentration (Cmax) 15-fold higher than that of doxorubicin. moleculin.com In orthotopic PDAC models using MDA-PATC53 cells, L-ANN treatment led to a significant reduction in tumor volume and increased survival. moleculin.com The median survival for mice treated with L-ANN was significantly longer than for those receiving the vehicle. moleculin.com this compound also showed compelling efficacy in a model of liver-implanted human pancreatic ductal adenocarcinoma (MIA PaCa-2), leading to the inhibition of tumor growth. aacrjournals.orgmoleculin.com
| Model Type | Cell Line | Key Findings | Reference |
|---|---|---|---|
| In vitro | MDA-PATC50 | IC50 of 25.1 nM | moleculin.com |
| In vitro | MDA-PATC53 | IC50 of 41.9 nM | moleculin.com |
| In vivo (Orthotopic) | MDA-PATC53 | Significant tumor volume reduction and increased median survival. | moleculin.com |
| In vivo (Liver Metastasis) | MIA PaCa-2 | Inhibition of tumor growth. | aacrjournals.orgmoleculin.com |
The efficacy of this compound has also been evaluated in breast cancer cell lines. In a study comparing liposome-encapsulated this compound (L-Ann) to doxorubicin (Dx), L-Ann was found to be more cytotoxic in both MCF7 and MDA-MB-435 human breast cancer cell lines. A 4-hour treatment with L-Ann yielded IC50 values of 0.08 µg/ml in MCF7 cells and 0.03 µg/ml in MDA-MB-435 cells. In contrast, doxorubicin was equally active in both cell lines with an IC50 of 0.12 µg/ml.
Another study investigated the in vitro cytotoxicity of this compound in the breast carcinoma MCF7 cell line and its multidrug resistance-associated protein (MRP)-expressing counterpart, MCF-7/VP. The resistance index for this compound was 1.1, compared to 6.9 for doxorubicin, indicating that this compound can circumvent this resistance mechanism.
Preclinical data suggests that this compound has activity against a range of other solid tumors. In vivo studies have shown this compound to be effective in orthotopic and experimental lung metastatic models of colon cancer. pharmacytimes.commoleculin.com Additionally, this compound has demonstrated high antitumor activity in HEPA 1-6 hepatocellular carcinoma models. aacrjournals.org While specific preclinical data for Lewis Lung Carcinoma, Squamous Cell Carcinoma, and Melanoma models is not extensively detailed in the reviewed literature, the broad activity of this compound in other aggressive solid tumors suggests potential efficacy in these cancers as well.
The synergistic potential of this compound with other approved anticancer agents extends to the treatment of solid tumors. In pancreatic cancer models, the combination of liposomal this compound and Gemcitabine (B846) resulted in tumor volume reduction and extended time to progression in a xenograft model. quiverquant.com
In sarcoma models, the combination of liposomal this compound and Ifosfamide (B1674421) significantly reduced the tumor burden in the lungs in a fibrosarcoma lung metastasis model. quiverquant.com In vitro synergy assays have also been conducted for the combination of liposomal this compound and Trabectedin (B1682994) in pancreatic and sarcoma cell lines. quiverquant.com The results, visualized through heat maps and dose-response 3D plots, confirmed synergistic cytotoxicity in these cell lines. quiverquant.com
| Combination Agent | Cancer Model | Key Findings | Reference |
|---|---|---|---|
| Gemcitabine | In vivo Pancreatic Cancer (MDA PATC53 xenograft) | Tumor volume reduction and extended time to progression. | quiverquant.com |
| Ifosfamide | In vivo Sarcoma (MCA205 fibrosarcoma lung metastasis) | Significant reduction in lung tumor burden. | quiverquant.com |
| Trabectedin | In vitro Pancreatic and Sarcoma cell lines | Confirmed synergistic cytotoxicity. | quiverquant.com |
Clinical Research and Therapeutic Applications of Annamycin
Clinical Trials in Relapsed/Refractory Acute Myeloid Leukemia (R/R AML)
Annamycin has been evaluated in several clinical trials for the treatment of R/R AML, both as a monotherapy and in combination with other agents. researchgate.netmoleculin.comashpublications.org
Phase 1/2 Studies (e.g., MB-105, MB-106, NCT05319587)
Phase 1 and Phase 1/2 studies, such as MB-105 (NCT03388749) and MB-106 (NCT05319587), have investigated the safety, tolerability, pharmacokinetics, and preliminary efficacy of liposomal this compound in adult patients with R/R AML after induction therapy. researchgate.netmoleculin.comashpublications.orgtargetedonc.comcancernetwork.combritishjournalofcancerresearch.com MB-105 was a European phase 1, open-label, single-arm, dose-escalation study of this compound as a single agent. cancernetwork.combritishjournalofcancerresearch.com MB-106 (NCT05319587) is a phase 1b/2, multi-center, open-label, dose-escalation study evaluating L-Annamycin in combination with cytarabine (B982). researchgate.netmoleculin.comashpublications.org
Overall Response Rates (ORR) and Complete Remission (CR) Rates
Preliminary data from the ongoing MB-106 study of this compound in combination with cytarabine (AnnAraC) in efficacy-evaluable patients (n=20) across all lines of treatment (1st-7th line) showed a composite complete remission (CRc) rate of 45%. onclive.commoleculin.com This included a 40% complete remission (CR) rate and a 5% CR with incomplete count recovery (CRi) rate. onclive.commoleculin.com In the subset of subjects receiving AnnAraC in the second-line setting (n=10), the CRc rate was 60%, with a 50% CR rate. moleculin.commoleculin.com
Here is a summary of observed response rates:
| Study | Treatment | Patient Population | N (Efficacy Evaluable) | ORR (%) | CR/CRi (%) | CR (%) | CRi (%) |
| MB-105 | This compound Monotherapy (240 mg/m²) | R/R AML (Highest Dose Cohort) | Not specified (5 patients received full course) moleculin.com | 80 researchgate.netmoleculin.comashpublications.orgbritishjournalofcancerresearch.com | Not specified | Not specified | 1 (CRi) targetedonc.comcancernetwork.com |
| MB-106 | This compound + Cytarabine | R/R AML (All Lines) | 20 onclive.commoleculin.com | Not specified | 45 (CRc) onclive.commoleculin.com | 40 onclive.commoleculin.com | 5 onclive.commoleculin.com |
| MB-106 | This compound + Cytarabine | R/R AML (2nd Line) | 10 moleculin.com | Not specified | 60 (CRc) moleculin.commoleculin.com | 50 moleculin.commoleculin.com | Not specified |
Dose-Escalation and Recommended Phase 2 Doses
The MB-105 phase 1 dose-escalation study utilized a conventional 3+3 design, starting at a dose of 120 mg/m²/day for three consecutive days. britishjournalofcancerresearch.commoleculin.com The study met its primary endpoint by identifying a Recommended Phase 2 Dose (RP2D) of 240 mg/m² administered on three consecutive days. britishjournalofcancerresearch.commoleculin.com
The MB-106 phase 1b/2 study is also a dose-escalation study. researchgate.netmoleculin.comashpublications.org The dose escalation phase explored two dose levels of L-Annamycin: 190 mg/m²/day and 230 mg/m²/day for 3 consecutive days, in combination with cytarabine. researchgate.netmoleculin.comashpublications.org The dose escalation was halted after the 230 mg/m²/day cohort, identifying this as the RP2D for the combination therapy based on safety and efficacy data. researchgate.net The study design included expanding enrollment at the 230 mg/m² L-Annamycin level in the phase 2 portion. researchgate.net
Phase 3 MIRACLE Trial (MB-108)
This compound is currently being evaluated in the pivotal, adaptive design Phase 3 MIRACLE trial (MB-108) in combination with cytarabine for the treatment of R/R AML. moleculin.comprnewswire.commoleculin.commoleculin.comprnewswire.commoleculin.comclinicaltrialsarena.comsec.govfirstwordpharma.comstocktitan.netfirstwordpharma.combiospace.comnasdaq.com The MIRACLE trial is a global study with sites in the US, Europe, and the Middle East. moleculin.comprnewswire.commoleculin.comclinicaltrialsarena.comsec.govfirstwordpharma.com The trial is designed for possible accelerated approval of this compound in combination with cytarabine for R/R AML. moleculin.comprnewswire.comanimallifesciences.com
Study Design and Adaptive Components
The MIRACLE study (MB-108) is a pivotal, adaptive design Phase 2B/3 clinical trial. clinicaltrialsarena.combiospace.com The trial will merge data from both phases to assess its primary endpoint. clinicaltrialsarena.combiospace.com The adaptive design includes Part A, where the first 75 to 90 subjects will be randomized (1:1:1) to receive high-dose cytarabine (HiDAC) combined with either placebo, 190 mg/m² of this compound, or 230 mg/m² of this compound. moleculin.commoleculin.comclinicaltrialsarena.comstocktitan.netbiospace.com These this compound doses were recommended by the FDA following the Phase 1B/2 study (MB-106). moleculin.commoleculin.comclinicaltrialsarena.comstocktitan.netbiospace.com
In Part B of the trial, approximately 220 additional subjects will be randomized (1:1) to receive either HiDAC plus placebo or HiDAC plus the optimum dose of this compound determined from Part A. clinicaltrialsarena.combiospace.com Enrollment and dosing in the MIRACLE trial are underway. moleculin.comfirstwordpharma.comnasdaq.com
Combination with Cytarabine (AnnAraC)
The combination is being investigated in the Phase 1b/2 MB-106 trial (NCT05319587) and the pivotal, adaptive design Phase 3 MIRACLE trial (MB-108, NCT06788756). firstwordpharma.commoleculin.commoleculin.com The MB-106 study aimed to evaluate the safety, tolerability, pharmacokinetics, and efficacy of AnnAraC in adult AML patients. moleculin.com The dose escalation portion of the Phase 1b study explored this compound doses of 190 mg/m² and 230 mg/m² in combination with cytarabine. moleculin.com The 230 mg/m² dose was identified as the recommended Phase 2 dose based on safety and efficacy data. moleculin.com
Interim data from the MB-106 trial in efficacy-evaluable patients (n=20) showed a composite complete remission (CRc) rate of 45% across all lines of therapy (first to seventh line). onclive.com Specifically, in the second-line setting (n=10), the AnnAraC combination achieved a CRc rate of 60%, including a 50% complete remission (CR) rate and a 10% CR with incomplete hematologic recovery (CRi) rate. onclive.comonclive.com In the first-line setting (n=2), the CRc rate was 50%. onclive.com The median duration of response among the 9 patients who achieved a CRc was approximately 7 months and was increasing with further follow-up. onclive.com
Preliminary data from the MB-106 trial as of November 2023 showed a CR rate of 38% (N=8) with durability up to 8 months. biospace.com Updated preliminary data in January 2024 for the MB-106 trial (N=15 intent to treat subjects) indicated an Intent to Treat CR rate of 40% and a CR/CRi rate of 47%. prnewswire.commoleculin.com For subjects dosed per protocol (N=13), the CR rate was 46% and the CR/CRi rate was 54%. prnewswire.commoleculin.com As of May 2024, the CRc rate for all 20 subjects in the MB-106 trial with prior therapies ranging from none to six was 45%, with a median durability of 4.9 months that was climbing. prnewswire.com For first and second-line subjects (N=13), the CRc rate was 62%, with a 54% CR rate. prnewswire.com
The pivotal Phase 3 MIRACLE trial (MB-108) evaluating AnnAraC in R/R AML has commenced patient dosing in the US, Europe, and the Middle East. firstwordpharma.comcuretoday.commoleculin.comclinicaltrialsarena.comglobenewswire.com This trial utilizes an adaptive design, with the first 75 to 90 participants in Part A randomized to receive high-dose cytarabine (HiDAC) with either 190 mg/m² or 230 mg/m² of this compound, or a placebo. moleculin.comclinicaltrialsarena.com
Interim Data Readouts and Expected Milestones
Several interim data readouts and milestones have been reported or are anticipated for the this compound clinical development program.
For the MB-106 AML trial, preliminary data readouts occurred throughout 2023 and 2024, providing updates on recruitment, CR/CRi rates, and durability of response. onclive.combiospace.comprnewswire.commoleculin.comprnewswire.com An in-depth data review and presentation of topline data for the MB-106 trial were expected in the first half of 2024. moleculin.com An End of Phase 2 (EOP2) meeting with the FDA and/or its European equivalent for MB-106 was also anticipated in the first half of 2024. moleculin.com This meeting with the FDA was completed by July 2024. onclive.com
For the pivotal Phase 3 MIRACLE trial (MB-108) in R/R AML, the first patient was dosed in the first quarter of 2025. curetoday.comfinansavisen.no The trial protocol allows for an unblinding of preliminary primary efficacy data (CR) and safety/tolerability at 45 subjects. globenewswire.com The initial data readout from the MIRACLE trial is expected in the second half of 2025. firstwordpharma.comcuretoday.comglobenewswire.comfinansavisen.nonasdaq.com A second unblinding is expected in the first half of 2026, based on data from approximately 75-90 subjects, which will inform the selection of the optimum dose for the trial. curetoday.comglobenewswire.comfinansavisen.no Recruitment updates for the MIRACLE trial are expected in 2025. finansavisen.no
For the MB-107 STS Lung Metastases trial, the final data readout was anticipated in the second half of 2024. finansavisen.nolarvol.com Identifying the next phase of development or a pivotal program for this indication is expected in 2025. finansavisen.no
Table 1: Expected Milestones for this compound Clinical Development Programs
| Program | Trial Identifier | Milestone | Expected Timeline | Source |
| R/R AML (AnnAraC) | MB-108 (MIRACLE) | First subject enrolled and treated | Q1 2025 | curetoday.comfinansavisen.no |
| R/R AML (AnnAraC) | MB-108 (MIRACLE) | Recruitment update | 2025 | finansavisen.no |
| R/R AML (AnnAraC) | MB-108 (MIRACLE) | Data readout (n=45) unblinded efficacy/safety | 2H 2025 | firstwordpharma.comcuretoday.comglobenewswire.comfinansavisen.nonasdaq.com |
| R/R AML (AnnAraC) | MB-108 (MIRACLE) | Interim efficacy and safety data (n=~75-90) unblinded and Optimum Dose set | 1H 2026 | curetoday.comglobenewswire.comfinansavisen.no |
| STS Lung Mets | MB-107 | Final data readout | 2025 | finansavisen.no |
| STS Lung Mets | MB-107 | Identify next phase of development / pivotal program | 2025 | finansavisen.no |
Clinical Trials in Soft Tissue Sarcoma (STS) Lung Metastases
Interim results from the MB-107 trial have documented preliminary clinical activity for this compound in STS lung metastases. larvol.com Preliminary efficacy findings presented in November 2023 from the Phase 2 part showed that 64% of subjects who received this compound had stable disease through two cycles. clinicaltrialsarena.com Additionally, 36% and 14% of subjects maintained stable disease through four and six cycles, respectively. clinicaltrialsarena.com
An investigator-initiated Phase 1b/2 clinical trial of this compound in sarcoma lung metastases in Europe was expected to commence in the second half of 2022. larvol.com
Table 2: Interim Efficacy Data from MB-107 STS Lung Metastases Trial (as of June 2025)
| Endpoint | Patient Population | Result | 95% Confidence Interval | Source |
| Clinical Benefit Rate (CBR) | Evaluable for efficacy (n=32) | 59.4% | Not specified | moleculin.comonclive.com |
| Partial Response (PR) | Evaluable for efficacy (n=32) | 1 patient | Not specified | moleculin.comonclive.com |
| Stable Disease (SD) | Evaluable for efficacy (n=32) | 18 patients | Not specified | moleculin.comonclive.com |
| Median Progression-Free Survival (PFS) | All participants (N=36) | 63 days | 43-105 days | moleculin.comonclive.com |
| Median Overall Survival (OS) | All participants (N=36) | 411 days | 241-583 days | moleculin.comonclive.com |
| Median PFS | Dose and regimen optimized subjects | ~4 months | Not specified | clinicaltrialsarena.commoleculin.com |
| Median OS | Dose and regimen optimized subjects | ~20 months | Not specified | clinicaltrialsarena.commoleculin.com |
| Median PFS | Phase 2 (N=17) at 330 mg/m² | 105 days | Not specified | moleculin.com |
| Median OS | Phase 2 (N=17) at 330 mg/m² | 13.5 months | Not specified | moleculin.com |
Exploratory Clinical Applications in Other Cancers
While the primary focus of this compound's clinical development is on AML and STS lung metastases, preclinical data suggest potential activity in other cancer types. animallifesciences.com Additional indications being explored include Lewis Lung carcinoma and squamous cell carcinoma. animallifesciences.com Ongoing studies are investigating new efficacious clinical applications of liposomal this compound drug combinations with the goal of developing novel therapeutic strategies for treatment-resistant cancers. globenewswire.com Preclinical tests have shown this compound activity against drug-resistant cell lines, including those resistant to cytarabine and venetoclax (B612062). globenewswire.com In vivo models of leukemia and solid tumors, including sarcoma and pancreatic cancer, are being used to test promising drug combinations identified in in vitro studies. globenewswire.com
This compound liposomal is also being studied in a clinical trial for patients with refractory or relapsed acute lymphocytic leukemia (ALL). cancer.gov
Regulatory Designations (e.g., Fast Track Status, Orphan Drug Designation)
This compound has received several regulatory designations from both the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), highlighting its potential therapeutic value and addressing unmet medical needs. moleculin.comfirstwordpharma.comcuretoday.comonclive.comglobenewswire.comnasdaq.commoleculin.comonclive.comprnewswire.com
From the FDA, this compound has been granted:
Fast Track Status for the treatment of relapsed or refractory acute myeloid leukemia (AML). curetoday.comonclive.comclinicaltrialsarena.comnasdaq.commoleculin.comoncnursingnews.comcancernetwork.com
Orphan Drug Designation for the treatment of relapsed or refractory acute myeloid leukemia (AML). animallifesciences.commoleculin.comcuretoday.comonclive.comclinicaltrialsarena.comglobenewswire.comnasdaq.commoleculin.commoleculin.comonclive.comprnewswire.com
Fast Track Status for the treatment of soft tissue sarcoma (STS) lung metastases. moleculin.comclinicaltrialsarena.comtargetedonc.commoleculin.commoleculin.comoncnursingnews.comcancernetwork.comonclive.com
Orphan Drug Designation for the treatment of soft tissue sarcoma (STS). animallifesciences.commoleculin.comcuretoday.comonclive.comclinicaltrialsarena.comnasdaq.commoleculin.commoleculin.comoncnursingnews.comcancernetwork.comonclive.com
These designations are intended to facilitate the development and expedite the review of drugs for serious conditions that have the potential to address unmet medical needs. oncnursingnews.comcancernetwork.comonclive.com Fast Track status allows for more frequent communication with the FDA and potential eligibility for accelerated approval and priority review. oncnursingnews.comcancernetwork.comonclive.com Orphan Drug Designation provides incentives, including market exclusivity, for developing drugs for rare diseases. animallifesciences.comonclive.com
From the EMA, this compound has received:
Orphan Drug Designation for the treatment of relapsed or refractory acute myeloid leukemia (AML). curetoday.comonclive.comclinicaltrialsarena.comglobenewswire.comnasdaq.commoleculin.commoleculin.comonclive.comprnewswire.comcancernetwork.comeuropa.eu This designation was granted in April 2024. onclive.comcancernetwork.comeuropa.eu
These regulatory designations underscore the recognition of this compound's potential in treating these difficult-to-treat cancers.
Comparative Analysis and Therapeutic Advantage of Annamycin
Comparison with Doxorubicin (B1662922) and Other Anthracyclines
A primary focus of research into Annamycin has been its potential to offer therapeutic advantages over existing anthracyclines, particularly in terms of cardiac safety and efficacy in resistant tumors. aacrjournals.orggrantome.commoleculin.comfirstwordpharma.com
Lack of Cardiotoxicity
Cardiotoxicity is a major dose-limiting side effect of doxorubicin and other anthracyclines, which can lead to significant long-term cardiac complications, including heart failure. aacrjournals.orgresearchgate.netbritishjournalofcancerresearch.com this compound has demonstrated a notable lack of cardiotoxicity in preclinical and clinical studies, suggesting a potentially improved safety profile. nih.govnih.govaacrjournals.orggrantome.commoleculin.comaacrjournals.orgbritishjournalofcancerresearch.comprnewswire.commoleculin.comresearchgate.netprnewswire.com
Preclinical studies in animal models, including mice and beagle dogs, have provided evidence for this compound's reduced cardiotoxicity compared to doxorubicin. In chronic mouse studies, liposome-incorporated this compound (L-Annamycin) was remarkably less cardiotoxic than doxorubicin. nih.gov Beagle dogs tolerated L-Annamycin at doses equivalent to the mouse LD10 with no observed side effects, changes in hematological or biochemical parameters, or pathological changes in the heart. nih.gov Ex vivo pathology examination of mice hearts following chronic exposure to L-Annamycin also confirmed no toxicity to the myocardium, even at schedules exceeding the therapeutic dosage. moleculin.comfirstwordpharma.comaacrjournals.orgresearchgate.net Histopathological evaluation in mice showed only mild cytoplasmic vacuolation of cardiac myocytes in doxorubicin-treated cohorts, which was absent in this compound-treated animals. firstwordpharma.comprnewswire.com
Clinical trials evaluating this compound have reported a lack of drug-related cardiotoxic events in treated patients. moleculin.comaacrjournals.org Data from multiple ongoing clinical studies involving a significant number of patients (N=82 and N=62 in different reports) have consistently shown no signs of cardiotoxicity during the study period, as evidenced by independent expert reports based on assessments of ejection fractions, strain analyses, ECGs, and cardiac biomarkers like Troponin-I and T. moleculin.comprnewswire.commoleculin.com This includes subjects who have received doses exceeding the lifetime maximum anthracycline dose set by the FDA. prnewswire.com
The reduced cardiotoxicity of this compound is hypothesized to be related to differences in its interaction with topoisomerase II isoforms, particularly topoisomerase IIβ (Top2β), which is present in cardiomyocytes and is considered a major contributor to doxorubicin-induced cardiotoxicity. aacrjournals.orgresearchgate.netbritishjournalofcancerresearch.commdpi.comromj.org While doxorubicin targets both topoisomerase II alpha (Top2α) and Top2β, leading to DNA double-strand breaks and activation of cell death pathways in cardiomyocytes, this compound appears to interact differently. aacrjournals.orgresearchgate.netbritishjournalofcancerresearch.commdpi.com
An initial structural modification in this compound, the replacement of a basic amine at the C-3' position with a hydroxy group, was shown to significantly reduce cardiotoxicity compared to doxorubicin. britishjournalofcancerresearch.com Interestingly, some data suggest that this compound may be a significantly more potent inhibitor of Top2β than doxorubicin in certain assays, yet it does not significantly affect the viability, contractility, or electric potential of human cardiomyocytes at tested concentrations. moleculin.comfirstwordpharma.comaacrjournals.orgprnewswire.com This observation suggests that while Top2β inhibition is implicated in doxorubicin's cardiotoxicity, the relationship may be more complex, and this compound's distinct structural features and interactions may mitigate this effect. aacrjournals.orgbritishjournalofcancerresearch.com
Ability to Bypass Multidrug Resistance
Multidrug resistance (MDR), often mediated by efflux pumps like P-glycoprotein (ABCB1/MDR1), is a significant challenge in cancer treatment with conventional anthracyclines. nih.govnih.govgrantome.commoleculin.comresearchgate.net this compound has demonstrated a marked ability to circumvent typical multidrug resistance mechanisms observed with doxorubicin. nih.govwikipedia.orgncats.ionih.govaacrjournals.orggrantome.comclinicaltrials.govmoleculin.comfirstwordpharma.comaacrjournals.orgmoleculin.commoleculin.comresearchgate.netashpublications.orgnih.govuni.lu
This compound is a poor substrate for P-glycoprotein 1 (P-gp), a major mechanism of doxorubicin resistance. grantome.comclinicaltrials.govmoleculin.com Preclinical studies have shown that this compound, in both free and liposome-entrapped forms, is able to partially overcome resistance in various sensitive and MDR cell lines, with significantly lower resistance indexes compared to doxorubicin. researchgate.net At the cellular level, the lack of cross-resistance properties of this compound are associated with similar drug accumulation and retention in sensitive and resistant cell lines, and significantly higher drug accumulation and retention in resistant cells compared to doxorubicin. grantome.com This leads to significant induction of apoptosis in resistant cells where doxorubicin is ineffective. grantome.com
Pharmacokinetic and Organ Distribution Differences
This compound exhibits distinct pharmacokinetic and organ distribution properties compared to doxorubicin, particularly when formulated in liposomes. aacrjournals.orggrantome.comprnewswire.commoleculin.comresearchgate.netprnewswire.comnih.govfishersci.ca this compound is a highly lipophilic compound, which influences its interaction with lipid membranes and its distribution in the body. nih.govncats.ionih.govgrantome.comclinicaltrials.gov
Table 1: Comparison of this compound and Doxorubicin
Table 2: Preclinical Cardiotoxicity Data Summary
| Model | This compound Cardiotoxicity | Doxorubicin Cardiotoxicity | Reference |
| Mice (Chronic) | Remarkably less cardiotoxic nih.gov | Markedly higher cumulative toxicity nih.gov | nih.gov |
| Beagle Dogs | No side effects, no pathological changes nih.gov | Not applicable (comparison not detailed in snippet) | nih.gov |
| Mice (Ex vivo pathology) | No toxicity to heart/myocardium moleculin.comfirstwordpharma.comaacrjournals.orgresearchgate.netprnewswire.com | Mild cytoplasmic vacuolation firstwordpharma.comprnewswire.com | firstwordpharma.comprnewswire.com |
| Human Cardiomyocytes (in vitro) | Did not significantly affect viability, contractility, electric potential moleculin.comfirstwordpharma.comaacrjournals.orgprnewswire.com | Dramatic change in beating rate, decreased contractility and field potential amplitude firstwordpharma.comaacrjournals.orgprnewswire.com | moleculin.comfirstwordpharma.comaacrjournals.orgprnewswire.com |
| Rat Cardiomyocytes (H9c2) (in vitro) | 14-fold less cytotoxic than Dox aacrjournals.org | More cytotoxic aacrjournals.org | aacrjournals.org |
Table 3: Preclinical Pharmacokinetic/Organ Distribution Differences (L-Annamycin vs. Doxorubicin in Rats/Mice)
| Organ/Compartment | This compound Level Comparison vs. Doxorubicin | Reference |
| Lungs | Unusually High (e.g., 30-fold higher Cmax) aacrjournals.orgresearchgate.net | aacrjournals.orgprnewswire.commoleculin.comresearchgate.net |
| Spleen | Higher (e.g., ninefold higher AUC in mice) nih.gov | moleculin.comnih.gov |
| Plasma | Higher (e.g., threefold higher AUC in mice) nih.gov | nih.gov |
| Liver | Higher (e.g., twofold higher AUC in mice) nih.gov | nih.gov |
| Kidney | Higher (e.g., twofold higher AUC in mice) nih.gov | nih.gov |
| Brain | Higher (e.g., threefold higher AUC in mice), ability to cross blood-brain barrier grantome.comnih.gov | grantome.comnih.gov |
| Heart | Similar AUC in one mouse study nih.gov | nih.gov |
| Tumors (B16 melanoma in mice) | Higher (e.g., tenfold higher AUC) nih.gov | grantome.comnih.gov |
| Leukemia Homing Organs (mice/rats) | Significantly higher concentrations firstwordpharma.comresearchgate.netprnewswire.com | firstwordpharma.comresearchgate.netprnewswire.com |
Table 4: Multidrug Resistance Bypass (Preclinical In Vitro Data)
| Cell Line Pair (Sensitive/MDR) | Doxorubicin Resistance Index | This compound Resistance Index (L-Ann) | Reference |
| KB | 63 | 4 | researchgate.net |
| 8226 | 269 | 5 | researchgate.net |
| P388 | 333 | 19 | researchgate.net |
| CEM | 356 | 8.7 | researchgate.net |
Synergistic Combination Strategies
Preclinical studies and clinical trials are exploring the potential of this compound in combination with other anticancer agents to enhance efficacy and overcome resistance mechanisms pharmacytimes.comglobenewswire.comstocktitan.netbiospace.commoleculin.comaacrjournals.org.
Identification of Optimal Combinations for Specific Tumor Types
Research indicates that this compound has the potential to synergize with a range of FDA-approved chemotherapies across both hematologic and solid tumors pharmacytimes.comglobenewswire.comstocktitan.netbiospace.commoleculin.com. Preclinical studies have explored combinations in various cancer models, including AML, pancreatic ductal adenocarcinoma, fibrosarcoma, osteosarcoma, and other sarcoma cell lines pharmacytimes.commoleculin.com.
Combinations evaluated in preclinical settings include this compound with:
Cytarabine (B982) pharmacytimes.commoleculin.comaacrjournals.org
Azacitidine pharmacytimes.comaacrjournals.org
Venetoclax (B612062) stocktitan.netaacrjournals.org
Vincristine (B1662923) pharmacytimes.commoleculin.comaacrjournals.org
Gemcitabine (B846) pharmacytimes.commoleculin.comaacrjournals.org
Ifosfamide (B1674421) pharmacytimes.commoleculin.comaacrjournals.org
Trabectedin (B1682994) pharmacytimes.commoleculin.comaacrjournals.org
These studies aim to identify combinations that demonstrate synergistic anticancer effects for specific tumor types pharmacytimes.commoleculin.comaacrjournals.org. For instance, the combination of liposomal this compound (L-ANN) and ifosfamide (IFO) has shown significant reductions in tumor size in an osteosarcoma model without additive toxicity pharmacytimes.com. In vitro synergy assays have also confirmed synergistic cytotoxicity with trabectedin in pancreatic and sarcoma cell lines pharmacytimes.commoleculin.com. The combination of L-ANN and vincristine has shown improved survival in a murine AML model moleculin.com.
Pharmacodynamic Interactions and Dosing Schedules
Understanding the pharmacodynamic interactions between this compound and partner agents is crucial for optimizing combination therapies pharmacytimes.com. Studies are ongoing to identify the optimal this compound combinations for specific tumor types and refine dosing schedules pharmacytimes.com.
The MB-106 phase 1b/2 study is a dose-escalation trial evaluating the safety, tolerability, pharmacokinetics, and efficacy of L-ANN in combination with cytarabine in adult relapsed/refractory AML patients moleculin.comtargetedonc.comtargetedonc.comashpublications.org. The dose escalation phase explored different dose levels of L-ANN in combination with a standard dose of cytarabine moleculin.comashpublications.org.
Potential for Combination Therapy in Treatment-Resistant Cancers
This compound has demonstrated activity against drug-resistant cancer cell lines, including those resistant to cytarabine and venetoclax nih.govstocktitan.netaacrjournals.org. This characteristic makes it a viable candidate for combination therapies aimed at overcoming treatment resistance pharmacytimes.comglobenewswire.comnih.govstocktitan.netbiospace.com. Ongoing studies are focused on identifying new efficacious clinical applications of L-ANN drug combinations with the long-term goal of developing novel therapeutic strategies for treatment-resistant cancers globenewswire.combiospace.com.
The ability of this compound to avoid the multidrug resistance mechanisms that typically limit the efficacy of other anthracyclines, such as doxorubicin, is a key factor in its potential for treating resistant cancers researchgate.netnih.govtargetedonc.com. The combination of this compound with other agents could potentially re-sensitize resistant tumors to treatment pharmacytimes.comglobenewswire.comstocktitan.netbiospace.commoleculin.com.
Suitability for Aggressive Treatment Regimens
This compound's favorable safety profile, particularly the lack of dose-limiting cardiotoxicity commonly seen with traditional anthracyclines, makes it suitable for aggressive treatment regimens pharmacytimes.commoleculin.commoleculin.commoleculin.com. This reduced cardiotoxicity allows for potentially exceeding the currently set maximum lifetime dosing for anthracyclines, thereby potentially realizing their full therapeutic potential in hard-to-treat cancers moleculin.com.
Preclinical and clinical data consistently indicate a lack of cardiotoxic activity with liposomal this compound moleculin.commoleculin.comresearchgate.netaacrjournals.orgmoleculin.com. This is a significant advantage, especially in aggressive treatment protocols where cumulative anthracycline doses might otherwise be limited by cardiac toxicity pharmacytimes.commoleculin.commoleculin.com.
Potential in Pediatric Oncology and Patients with Pre-existing Cardiac Conditions
The lack of cardiotoxicity associated with this compound is particularly relevant for vulnerable patient populations, such as pediatric oncology patients and individuals with pre-existing cardiac conditions pharmacytimes.commoleculin.com. Traditional anthracyclines are a cornerstone of treatment for many childhood cancers, but their use is limited by the risk of long-term cardiac complications moleculin.com. This compound's non-cardiotoxic nature suggests it could be a safer alternative or a valuable addition to treatment regimens for these patients pharmacytimes.commoleculin.com.
Approximately 50% of all pediatric cancer patients are treated with cardiotoxic anthracyclines, highlighting a significant unmet need for less cardiotoxic options moleculin.com. This compound's favorable safety profile makes it an attractive candidate for investigation in pediatric oncology pharmacytimes.commoleculin.com. Furthermore, patients with pre-existing cardiac conditions who may not be eligible for standard anthracycline-based therapies could potentially benefit from this compound pharmacytimes.combritishjournalofcancerresearch.com.
Data from ongoing clinical trials with this compound have shown no signs of cardiotoxicity in treated patients, supporting its potential use in these sensitive populations moleculin.commoleculin.comresearchgate.net.
Future Directions and Translational Research
Development of Novel Therapeutic Strategies for Treatment-Resistant Cancers
Annamycin is being actively investigated for its potential in treating cancers that have become resistant to conventional therapies. Pre-clinical data has indicated that this compound is highly active against drug-resistant cell lines, including those resistant to cytarabine (B982) and venetoclax (B612062). globenewswire.com Ongoing studies are focused on identifying new and effective clinical applications for this compound, particularly in combination with other drugs, with the long-term aim of developing novel strategies for treating resistant cancers. globenewswire.combiospace.com this compound's ability to bypass the multidrug resistance protein-1 (MDR-1) mechanism of cellular drug resistance is a key factor in its potential against resistant tumors. medchemexpress.comnih.gov Research suggests that this compound incorporated into liposomes shows a significant lack of cross-resistance with doxorubicin (B1662922) in various tumor cell lines, including their MDR counterparts. grantome.com
Exploration of Additional Clinical Applications and Expanded Market Potential
Beyond its primary development for relapsed or refractory acute myeloid leukemia (AML) and soft tissue sarcoma (STS) lung metastases, this compound is being explored for expanded clinical use. globenewswire.combiospace.commoleculin.comdrug-dev.commoleculin.com Recent pre-clinical data presented at the American Association for Cancer Research (AACR) Annual Meeting 2025 highlighted this compound's potential for market expansion into solid cancers, such as sarcoma and pancreatic cancer. globenewswire.combiospace.comstocktitan.net These findings suggest that this compound could be a versatile therapeutic agent capable of synergistic activity with various FDA-approved anticancer agents in both in vitro and in vivo models. globenewswire.combiospace.comstocktitan.netpharmacytimes.com Investigator-initiated trials are being considered to evaluate this compound for the treatment of pancreatic cancer or advanced soft tissue sarcomas. globenewswire.combiospace.com The potential market for soft tissue sarcoma treatment alone is projected to reach $2.6 billion by 2030. nasdaq.com
Further Elucidation of Molecular Mechanisms and Resistance Pathways
Understanding the molecular mechanisms by which this compound acts and how cancer cells develop resistance to it remains an important area of research. This compound is a potent topoisomerase II poison. pharmacytimes.comaacrjournals.org Studies have shown that this compound and other 4-demethoxy analogues of doxorubicin exhibit a greater capacity to trap topoisomerase II cleavage complexes compared to doxorubicin. aacrjournals.org This enhanced topoisomerase II targeting is associated with a profound induction of apoptotic DNA fragmentation in leukemia cells. aacrjournals.org The lack of cross-resistance observed with this compound in resistant cell lines has been linked to similar drug accumulation and retention in sensitive and resistant lines, significantly higher drug accumulation and retention compared to doxorubicin in resistant cells, absence of P-glycoprotein mediated drug efflux, and significant induction of apoptosis in resistant cells where doxorubicin is ineffective. grantome.com These findings indicate distinct interactions between this compound and key cellular targets like P-glycoprotein and topoisomerase-II. grantome.com Further exploration of these mechanistic differences is expected to help maximize this compound's clinical potential. aacrjournals.org
Advanced Drug Delivery Systems and Tumor-Targeting Properties
The development of advanced drug delivery systems, particularly liposomal formulations, is crucial for enhancing this compound's therapeutic index and tumor targeting. biospace.comnih.govfrontiersin.orgnih.gov Liposomal this compound (L-ANN) is currently being evaluated in clinical trials. globenewswire.combiospace.commoleculin.comdrug-dev.commoleculin.compharmacytimes.com Liposomal formulations can improve drug solubility and stability, facilitate efficient delivery, and potentially enable targeted therapy by selectively delivering the drug to tumor sites, thereby minimizing damage to healthy cells. frontiersin.orgmdpi.com L-Annamycin has demonstrated enhanced cellular uptake and retention and is designed to bypass multidrug resistance mechanisms. medchemexpress.comnih.govfrontiersin.org Its lipophilic nature makes it an ideal candidate for liposome (B1194612) encapsulation. nih.gov Pre-clinical studies have shown high levels of this compound in lung tissue, significantly greater than doxorubicin, and enhanced intracellular uptake in lung-localized tumor models, contributing to its efficacy in these models. targetedonc.com The flexibility in choosing appropriate liposome carriers offers the possibility of modulating this compound's pharmacokinetics and organ distribution for specific therapeutic goals. grantome.com
Integration with Emerging Cancer Therapies
Research is exploring the potential for integrating this compound with other existing and emerging cancer therapies to achieve synergistic effects. Pre-clinical data indicates that this compound is capable of working synergistically with numerous mechanistically different FDA-approved anticancer agents in vitro and in vivo. globenewswire.combiospace.comstocktitan.netpharmacytimes.com Studies have assessed the efficacy of this compound in combination with agents such as cytarabine, azacitidine, venetoclax, vincristine (B1662923), ifosfamide (B1674421), and gemcitabine (B846) in various cancer models. pharmacytimes.comaacrjournals.org The ongoing Phase 3 MIRACLE trial is evaluating this compound in combination with cytarabine (AnnAraC) for the treatment of relapsed or refractory AML. biospace.comdrug-dev.commoleculin.comclinicaltrials.eu These investigations aim to identify novel therapeutic strategies by combining this compound with therapeutic partners. aacrjournals.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
